4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
Overview
Description
Scientific Research Applications
Application Summary
The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3). Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application
The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. The specific methods of synthesis are not detailed in the source .
Results/Outcomes
Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
2. Use in Organic Synthesis
Methods of Application: The compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Results/Outcomes: The protodeboronation was successfully used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSECUINYDRVDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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